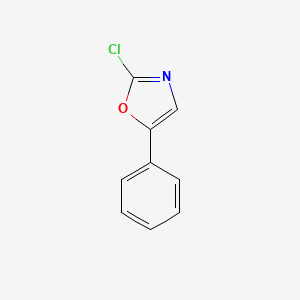

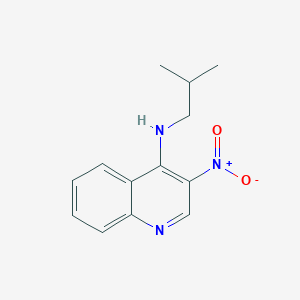

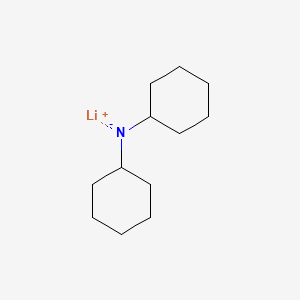

![molecular formula C24H20BNO2 B1589731 Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- CAS No. 668493-36-5](/img/structure/B1589731.png)

Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-

Descripción general

Descripción

“Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

Synthesis Analysis

The synthesis of “Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” involves the use of transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Molecular Structure Analysis

The molecular formula of “Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” is C24H26BNO2 . The molecular weight is 371.28 . The structure of boronic acids involves a trivalent boron-containing organic compound that possesses one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .Chemical Reactions Analysis

“Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is also used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye-sensitized solar cells (DSSCs) .Physical And Chemical Properties Analysis

“Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” is a white to light green solid . The melting point is between 93-98 °C .Aplicaciones Científicas De Investigación

Homocysteine Detection in Biological Systems

A fluorescence probe incorporating [4'-(diphenylamino)[1,1'-biphenyl]-4-yl] boronic acid (DBTC) was developed for sensitive and selective detection of homocysteine (Hcy) in biological systems. This probe, DBTC, exhibits aggregation-induced emission enhancement and intramolecular charge transfer, making it a promising tool for studying the effects of Hcy in biological environments (Chu et al., 2019).

Sugar Discrimination

The boronic acid derivative 4′-diphenylamino-4-(1,1′-biphenyl) boronic acid (DBBA) has been shown to selectively recognize and bind various saccharides, including fructose, galactose, glucose, and mannose. This recognition process, which involves twisted intramolecular electron transfer (TICT), highlights the potential of such boronic acids in applications like sugar sensing and carbohydrate chemistry (Shao-min, 2009).

Photophysical Properties and ICT Studies

The compound 4-(diphenylamino) biphenyl-4′-boronic acid (DBBA) was synthesized to study its photophysical properties, including fluorescence quantum yields and dipole moment changes. DBBA's sensitivity to solvent polarity and its intramolecular charge transfer (ICT) characteristics make it a valuable compound for studies in photochemistry and optical sensing (Pang et al., 2005).

Iron and Fluoride Ion Detection in Cells

A boronic acid derivative functionalized with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl (IOP) moiety was developed for the detection of Fe3+ and F- ions in living cells. This "on-off-on" type relay fluorescence probe demonstrates the potential of such boronic acid derivatives in biological sensing applications (Selvaraj et al., 2019).

Room Temperature Phosphorescence and Mechanoluminescence

Aryl boronic acids, such as 4-(carbazol-9-yl)phenylboronic acid, can be transformed into organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials through cyclic-esterification. This process showcases the potential of boronic acids in developing novel optical materials (Zhang et al., 2018).

Binding of Glycosides in Neutral Water

A class of carbohydrate-binding boronic acids has been developed that can complex model glycopyranosides under physiologically relevant conditions. This finding broadens the application scope of boronic acids in recognizing and sensing cell-surface glycoconjugates (Dowlut & Hall, 2006).

Catalytic Chemical Reactions

Boronic acids, including derivatives of [4'-(diphenylamino)[1,1'-biphenyl]-4-yl], are instrumental in various catalytic chemical reactions. Their applications range from peptide synthesis to facilitating Suzuki-Miyaura coupling reactions, highlighting their significance in synthetic and medicinal chemistry https://consensus.app/papers/chemical-amide-synthesis-room-temperature-step-toward-dine/0406cfec5ed85d8891dc36c24027ae98/?utm_source=chatgpt" target="_blank">(Kinzel et al., 2010; Mohy El Dine et al., 2015)

Direcciones Futuras

The future directions of “Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” could involve its increased use in organic synthesis due to its unique reactivity and low toxicity . It may also find more applications in the development of sensing devices for the detection of nitroaromatic explosives and in the fabrication of dye-sensitized solar cells (DSSCs) .

Propiedades

IUPAC Name |

[4-[4-(N-phenylanilino)phenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BNO2/c27-25(28)21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWUURWKWDHFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464228 | |

| Record name | Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- | |

CAS RN |

668493-36-5 | |

| Record name | Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)